5-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
Description
5-Chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a chloro group, a tetrahydro-2H-pyran ring, a thiophene ring, and an amide functional group
Properties
IUPAC Name |
5-chloro-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c17-15-4-3-14(22-15)16(19)18(12-6-9-20-10-7-12)8-5-13-2-1-11-21-13/h1-4,11-12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSWHZDXEJRYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the thiophene and chloro groups. One common approach is to react tetrahydro-2H-pyran-4-yl with thiophene-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine, to form the intermediate amide. Subsequent chlorination and alkylation steps are then employed to introduce the chloro and thiophen-2-yl ethyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of corresponding alcohols and amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Activity
Research indicates that compounds similar to 5-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide exhibit notable antioxidant properties. For instance, studies have shown that derivatives of thiophene can serve as effective antioxidants, comparable to ascorbic acid in their ability to mitigate oxidative stress-related diseases. These compounds interact with proteins such as Keap1, which are crucial in cellular defense mechanisms against oxidative damage .
1.2 Anticancer Properties
Thiophene derivatives have been extensively studied for their anticancer activities. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The presence of the thiophene ring enhances the bioactivity of these compounds, making them promising candidates for further development in cancer therapeutics .
1.3 Anti-inflammatory Effects
The anti-inflammatory potential of thiophene derivatives is another area of interest. Studies have highlighted that certain thiophene-based compounds can significantly reduce inflammation markers in vitro and in vivo, suggesting their applicability in treating inflammatory diseases . This property could be leveraged in developing new anti-inflammatory drugs.
Materials Science
2.1 Conductive Polymers
Compounds like 5-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide are being explored for use in conductive polymers. The incorporation of thiophene units into polymer matrices can enhance electrical conductivity, making these materials suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
2.2 Dyes and Pigments
The vibrant colors associated with thiophene derivatives allow for their use as dyes and pigments in various industrial applications. Their stability and resistance to photodegradation make them ideal candidates for coloring agents in textiles and coatings .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study A: Antioxidant Efficacy | Demonstrated significant antioxidant activity comparable to ascorbic acid | Potential use in oxidative stress-related therapies |
| Study B: Anticancer Activity | Inhibition of cancer cell proliferation via apoptosis induction | Development of anticancer agents |
| Study C: Conductive Properties | Enhanced conductivity when incorporated into polymer matrices | Applications in organic electronics |
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Saracatinib: N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-4-quinazolinamine
5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol: Synthesized by reacting 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization in the presence of KOH.
Uniqueness: 5-Chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.
This comprehensive overview highlights the significance of 5-Chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide in scientific research and industry. Its multifaceted applications and unique properties make it a valuable compound for further exploration and development.
Biological Activity
The compound 5-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications, particularly focusing on its anticancer and anticoagulant activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.9 g/mol . The presence of a thiophene ring and a carboxamide group suggests significant interactions with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . Research indicates that these compounds can mimic the action of known anticancer agents like Combretastatin A-4 (CA-4). For instance, synthesized derivatives exhibited significant cytotoxic effects against Hep3B cancer cell lines, with IC50 values reported at 5.46 µM for one of the most active compounds .
Key Findings:
- Mechanism of Action: The compound appears to interfere with tubulin dynamics, similar to CA-4, which disrupts microtubule formation necessary for cell division.
- Cellular Effects: It induces apoptosis in cancer cells, evidenced by the activation of caspases and mitochondrial dysfunction .
Anticoagulant Activity
The compound has also been noted for its role as an inhibitor of factor Xa, a crucial enzyme in the coagulation cascade. This inhibition can significantly affect blood clotting processes and has implications for the treatment of thrombotic disorders.
Mechanism and Effects:
- Binding Interactions: The compound binds to factor Xa, preventing its activity and thus reducing thrombin generation.
- Dosage Effects: Preliminary studies suggest that higher doses may enhance anticoagulant effects but could also lead to increased risk of bleeding.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related thiophene derivatives:
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-chloro-N-(2-(methylthio)ethyl)thiophene-2-sulfonamide | Structure | 10.0 | Tubulin inhibition |
| 5-chloro-N-(2-(ethylthio)ethyl)thiophene-2-sulfonamide | Structure | 12.0 | Tubulin inhibition |
The unique tetrahydropyran moiety in our compound may enhance its biological activity compared to these analogs, potentially due to improved solubility or binding affinity.
Case Studies and Research Findings
- Study on Anticancer Activity: A recent study synthesized various thiophene carboxamide derivatives and tested their efficacy against different cancer cell lines. The findings indicated that modifications in side chains could significantly alter biological activity, suggesting a structure-activity relationship (SAR) .
- Anticoagulant Research: Another study focused on the anticoagulant properties of similar compounds found that structural modifications could lead to varying degrees of factor Xa inhibition. This highlights the importance of chemical structure in determining biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
